molecular formula C18H17BrN4O2S B15099527 N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099527
M. Wt: 433.3 g/mol
InChI Key: QHXCHTNSEATFFC-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its antimicrobial and anticancer effects, supported by experimental data and case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H17BrN4O2SC_{18}H_{17}BrN_{4}O_{2}S, and it features a complex structure that includes a brominated aromatic ring, a furan moiety, and a triazole unit. These structural components are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

In Vitro Studies

In vitro assays have shown that this compound is effective against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to be between 0.25 µg/mL and 16 µg/mL for clinical isolates of cocci, indicating strong antibacterial activity compared to standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli4
Pseudomonas aeruginosa8
Streptococcus pneumoniae16

The antimicrobial action is attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. The presence of the triazole ring enhances the compound's ability to interact with bacterial enzymes crucial for survival.

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promising anticancer activity in various cancer cell lines.

Cell Viability Assays

MTT assays were conducted on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound reduced cell viability significantly with IC50 values ranging from 10 µM to 20 µM:

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-715
HeLa12
A549 (lung)18

The anticancer effects are believed to be mediated through apoptosis induction via the intrinsic pathway. The compound may activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

A recent study evaluated the therapeutic potential of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents . This highlights the compound's potential as a lead candidate for further development in cancer therapy.

Properties

Molecular Formula

C18H17BrN4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17BrN4O2S/c1-3-8-23-17(15-5-4-9-25-15)21-22-18(23)26-11-16(24)20-14-7-6-12(2)10-13(14)19/h3-7,9-10H,1,8,11H2,2H3,(H,20,24)

InChI Key

QHXCHTNSEATFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)Br

Origin of Product

United States

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